(-)-p-Bromotetramisole oxalate is a synthetic compound frequently employed as a biochemical tool in scientific research. It is a potent and specific inhibitor of alkaline phosphatase (ALP) enzymes. [, ] This compound is particularly useful in studying the role of ALP in various biological processes, as well as in differentiating ALP activity from other phosphatases. [, ]
Related Compounds
Levamisole
Relevance: Levamisole is structurally similar to (-)-p-bromotetramisole oxalate, sharing the core imidazothiazole ring system. Both compounds are known to inhibit alkaline phosphatase (ALP) activity, although (-)-p-bromotetramisole oxalate exhibits greater potency in vitro . The study by Sabbagh et al. directly compares the effects of levamisole and (-)-p-bromotetramisole oxalate on renal phosphate excretion in rats, highlighting their related mechanisms of action.
d-p-Bromotetramisole oxalate
Relevance: As the inactive enantiomer of the target compound, d-p-bromotetramisole oxalate serves as a crucial control in experiments investigating the biological effects of alkaline phosphatase inhibition . Its use helps distinguish between specific effects mediated by alkaline phosphatase inhibition and any non-specific effects related to the chemical structure of the compounds.
Adenosine 5'-monophosphate (AMP)
Relevance: In the study by Vargas et al. , the authors investigate fructose bisphosphatase activity in the serum of rats treated with carbon tetrachloride. The significant reduction in enzyme activity observed in the presence of AMP supports the specificity of the assay, suggesting that the measured activity is indeed due to fructose bisphosphatase and not other phosphatases. This relates to (-)-p-bromotetramisole oxalate because both compounds are used to differentiate the activity of specific phosphatases.
1,N6-etheno-ATP (eATP)
Relevance: The study by Birder et al. utilizes eATP to investigate the mechanosensitive hydrolysis of ATP in the lamina propria of the murine bladder. While not directly inhibiting specific enzymes like (-)-p-bromotetramisole oxalate, the study highlights the importance of nucleotide hydrolysis in regulating physiological processes, a concept relevant to understanding the broader context of phosphatase activity and its modulation.
etheno-ADP (eADP)
Relevance: Similar to eATP, eADP is used in the study by Birder et al. to investigate the mechanosensitive hydrolysis of nucleotides in the bladder wall. The findings suggest that the hydrolysis of both eATP and eADP is influenced by bladder distension, implying the presence of mechanosensitive nucleotidases. This research contributes to our understanding of nucleotide metabolism and its regulation, a field closely related to the study of phosphatases and their inhibitors like (-)-p-bromotetramisole oxalate.
ARL 67156
Relevance: In the study by Birder et al. , ARL 67156 is used alongside other inhibitors to characterize the mechanosensitive nucleotidases in the bladder. The fact that ARL 67156 inhibits these enzymes, unlike the alkaline phosphatase inhibitor (-)-p-bromotetramisole oxalate, suggests that different families of nucleotidases are involved in the observed mechanosensitive hydrolysis of purines.
POM-1
Relevance: Similar to ARL 67156, POM-1 is used in the study by Birder et al. to characterize the mechanosensitive nucleotidases in the bladder. The inhibition of these enzymes by POM-1, but not by the alkaline phosphatase inhibitor (-)-p-bromotetramisole oxalate, further supports the involvement of distinct nucleotidase families in the observed mechanosensitive hydrolysis. This highlights the specificity of different nucleotidase inhibitors and their utility in dissecting the roles of individual enzymes.
PSB 06126
Relevance: In the study by Birder et al. , PSB 06126 is employed to further dissect the specific E-NTPDases involved in mechanosensitive nucleotide hydrolysis in the bladder. The inhibition observed with PSB 06126, but not with (-)-p-bromotetramisole oxalate, provides further evidence for the specific involvement of E-NTPDases, and particularly CD39, in the mechanosensitive regulation of purine signaling in the bladder.
ENPP1 Inhibitor C
GSK1838705A
Relevance: The study by Williamson et al. investigated potential synergistic drug combinations for treating chordoma, identifying GSK1838705A as a potential candidate when combined with PI3K inhibitors. While GSK1838705A itself doesn't directly relate to (-)-p-bromotetramisole oxalate, the study's focus on combination therapies, particularly those targeting specific pathways like PI3K, aligns with the broader research interest in understanding how modulating specific enzyme activities, like those of phosphatases, can be therapeutically exploited.
LY2874455
Relevance: Similar to GSK1838705A, LY2874455 was identified in the study by Williamson et al. as a potential synergistic agent for treating chordoma when combined with PI3K inhibitors. The study's focus on targeting specific signaling pathways like VEGFR and FGFR, albeit through a different mechanism than (-)-p-bromotetramisole oxalate, highlights the importance of identifying key molecular targets for therapeutic intervention.
El1
Relevance: The study by Williamson et al. identified El1 as another potential candidate for combination therapy in chordoma when combined with PI3K inhibitors. While El1 targets a different class of enzymes than (-)-p-bromotetramisole oxalate, the study's emphasis on exploring combination therapies to enhance efficacy and potentially overcome drug resistance aligns with the broader research goal of developing more effective treatment strategies by targeting specific molecular pathways.
Synthesis Analysis
The synthesis of (-)-p-bromotetramisole oxalate involves several chemical reactions that can be outlined as follows:
Starting Materials: The synthesis typically begins with commercially available tetramisole or its derivatives.
Bromination Process: The introduction of the bromine atom is achieved through electrophilic bromination using bromine or brominating agents under controlled conditions to ensure selectivity for the para position relative to the nitrogen substituents.
Formation of Oxalate Salt: The resulting brominated compound is then treated with oxalic acid to form the oxalate salt. This step often requires careful control of pH and temperature to facilitate complete reaction and crystallization.
Technical parameters such as temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time are critical for optimizing yield and purity.
Molecular Structure Analysis
The molecular structure of (-)-p-bromotetramisole oxalate features a complex arrangement that can be analyzed through various spectroscopic techniques:
Nuclear Magnetic Resonance Spectroscopy (NMR): The proton NMR spectrum reveals distinct chemical shifts corresponding to hydrogen atoms in various environments within the molecule. For instance, shifts around 8.11 ppm indicate aromatic protons, while aliphatic protons appear at lower ppm values.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and composition, with observed values aligning closely with theoretical calculations (e.g., [M+H]+ = 486.1614) confirming its identity.
Crystallography: X-ray crystallography can provide detailed information about bond lengths and angles, revealing the three-dimensional conformation of the molecule.
The presence of a bromine atom enhances the electron-withdrawing characteristics of the molecule, which may influence its biological activity.
Chemical Reactions Analysis
(-)-p-Bromotetramisole oxalate participates in several notable chemical reactions:
Inhibition of Alkaline Phosphatase: As a potent inhibitor, it binds to the active site of alkaline phosphatase, preventing substrate access and thereby inhibiting enzyme activity.
Activation of Chloride Channels: Research indicates that this compound can activate cystic fibrosis transmembrane conductance regulator chloride channels in certain cell types, enhancing ion transport across membranes.
Reactions with Ions: It has been shown to interact with calcium ions and norepinephrine in biological systems, affecting neurotransmitter release mechanisms.
These reactions underline its significance in biochemical pathways and therapeutic applications.
Mechanism of Action
The mechanism by which (-)-p-bromotetramisole oxalate exerts its effects primarily involves:
Enzyme Inhibition: It binds non-covalently to alkaline phosphatase, leading to conformational changes that inhibit enzymatic activity. This interaction is characterized by competitive inhibition dynamics where the inhibitor competes with natural substrates for binding sites.
Channel Activation: In cellular models, it promotes the opening of cystic fibrosis transmembrane conductance regulator channels by altering channel conformation or increasing intracellular signaling pathways that lead to channel activation.
These mechanisms highlight its dual role as both an inhibitor and an activator within cellular systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-p-bromotetramisole oxalate include:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
Melting Point: The melting point range is usually reported between 150–155 °C.
Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.
These properties are essential for handling and application in laboratory settings.
Applications
(-)-p-Bromotetramisole oxalate finds numerous applications in scientific research:
Biochemical Research: It serves as a tool for studying enzyme kinetics and mechanisms due to its inhibitory effects on alkaline phosphatase.
Pharmacological Studies: Its ability to activate chloride channels makes it relevant for research into cystic fibrosis therapies.
Cellular Physiology: Used in studies investigating neurotransmitter release mechanisms and ion channel dynamics in various cell types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T1001 is an antagonist of hypoxia-inducible factor-2α subunit (HIF-2α) which displaces residue M252 from inside the HIF-2α PAS-B pocket toward the ARNT subunit to weaken heterodimerization.
Lorcaserin hydrochloride hemihydrate is a hydrate that is the hemihydrate form of lorcaserin hydrochloride. Used as an anti-obesity drug. It has a role as an appetite depressant and a serotonergic agonist. It contains a lorcaserin hydrochloride.
Lorcaserin hydrochloride is a hydrochloride obtained by reaction of lorcaserin with one equivalent of hydrochloric acid. Used as an anti-obesity drug. It has a role as a serotonergic agonist and an appetite depressant. It contains a lorcaserin(1+).
Lorcaserin is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine substituted at position 1 by a methyl group and a t position 6 by a chloro group. It has a role as an appetite depressant and an anti-obesity agent. It is an organochlorine compound and a benzazepine. Lorcaserin is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Lorcaserin substance. Lorcaserin (previously APD-356), a highly selective 5HT2C receptor agonist, is used for the treatment of obesity. It has been shown to reduce body weight and food intake in animal models of obesity, and it is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety. Lorcaserin is marketed as a salt form called Belviq, which is lorcaserin hydrochloride. In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market, and the company has submitted a request to voluntarily withdraw the drug. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer. Lorcaserin is a Serotonin-2c Receptor Agonist. The mechanism of action of lorcaserin is as a Serotonin 2c Receptor Agonist, and Cytochrome P450 2D6 Inhibitor. Lorcaserin is a selective serotonin agonist that was used as a weight loss agent. Lorcaserin was in clinical use for eight years when it was withdrawn because of concerns regarding an excess in cancer risk after long term use. In prelicensure studies and while in clinical use, lorcaserin was not found to be associated with serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Lorediplon is a ligand for α1 subunit-containing GABAA receptors. In vivo, lorediplon inhibits spontaneous motor activity and increases duration of sleep in mice (ED50s = 0.13 and 1.2 mg/kg, respectively). It selectively inhibits spontaneous motor activity, which is driven by α1 subunit-containing GABAA receptors, over modification of muscular tone in mice, an α2 subunit-containing GABAA receptor-stimulated activity. Lorediplon (0.13 and 1.2 mg/kg) also decreases latency to slow wave sleep (SWS) and paradoxical sleep (PS) in mice. Formulations containing lorediplon have been used in the treatment of insomnia. Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family that is being pursued as a treatment for insomnia but has not completed development. Lorediplon demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect. No next-day hangover effects were observed. These sleep effects are also consistent with the pharmacokinetic profile of lorediplon. These results warrant clinical trials in patients with insomnia.
Lormetazepam glucuronide is discontinued (DEA controlled substance). Lormetazepam glucuronide is an impurity of Lormetazepam, an analog of Lorazepam. Sedative, hypnotic.